N-(4-nitrobenzyl)-2-(pyridin-2-yloxy)ethanamine
Description
[(4-nitrophenyl)methyl][2-(pyridin-2-yloxy)ethyl]amine is an organic compound with a complex structure that combines a nitrophenyl group, a pyridinyl group, and an amine group
Properties
Molecular Formula |
C14H15N3O3 |
|---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
N-[(4-nitrophenyl)methyl]-2-pyridin-2-yloxyethanamine |
InChI |
InChI=1S/C14H15N3O3/c18-17(19)13-6-4-12(5-7-13)11-15-9-10-20-14-3-1-2-8-16-14/h1-8,15H,9-11H2 |
InChI Key |
PIPIWQSGLIEZTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OCCNCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-nitrophenyl)methyl][2-(pyridin-2-yloxy)ethyl]amine typically involves a multi-step process. One common method starts with the reaction of 4-nitrobenzyl chloride with 2-(pyridin-2-yloxy)ethanol in the presence of a base such as potassium carbonate. This reaction forms an intermediate, which is then treated with ammonia or an amine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
[(4-nitrophenyl)methyl][2-(pyridin-2-yloxy)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines are commonly used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(4-nitrophenyl)methyl][2-(pyridin-2-yloxy)ethyl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of [(4-nitrophenyl)methyl][2-(pyridin-2-yloxy)ethyl]amine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The pyridinyl group can bind to nucleic acids, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
[(4-nitrophenyl)methyl][2-(pyridin-2-yl)ethyl]amine: Similar structure but lacks the oxy group in the pyridinyl moiety.
[(4-nitrophenyl)methyl][2-(pyridin-2-yloxy)propyl]amine: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
[(4-nitrophenyl)methyl][2-(pyridin-2-yloxy)ethyl]amine is unique due to the presence of both the nitrophenyl and pyridin-2-yloxy groups, which confer specific chemical and biological properties. This combination allows for diverse interactions with biological molecules and makes it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
